REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:20])[CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[C:4]([CH3:21])[CH:3]=1>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:20])[CH:9]2[CH2:12][NH:11][CH2:10]2)=[C:4]([CH3:21])[CH:3]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butyl 3-((4-fluoro-2-methylphenyl)(methyl)amino)azetidine-1-carboxylate
|
Quantity
|
8170 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)N(C1CN(C1)C(=O)OC(C)(C)C)C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated under vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by SPE-SCX cartridge (10 g)
|
Type
|
WASH
|
Details
|
eluting with methanol and 2N ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
Ammonia fractions were evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)N(C1CNC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |